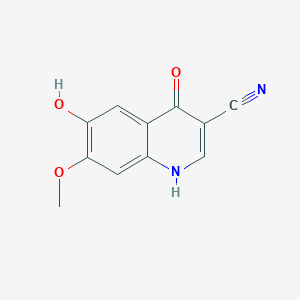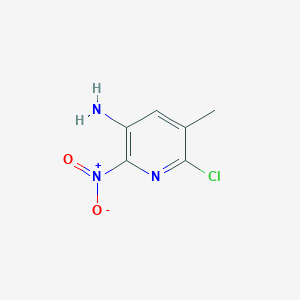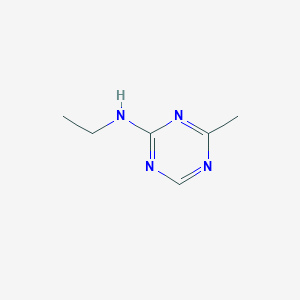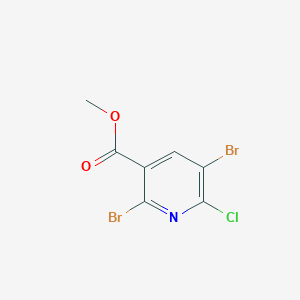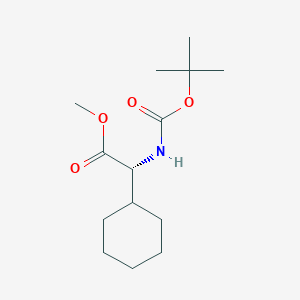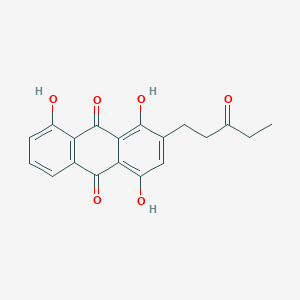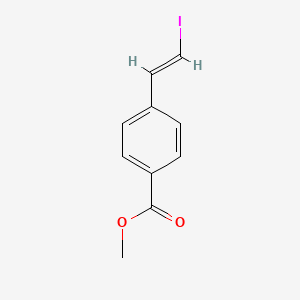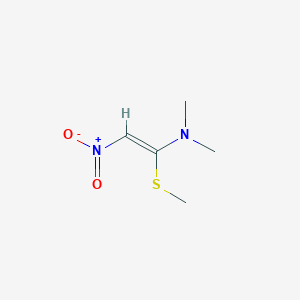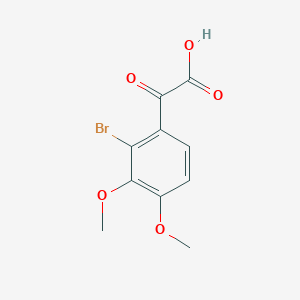
(R)-4-Fluoro-2-(pyrrolidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Fluoro-2-(pyrrolidin-2-yl)phenol is a compound that features a fluorine atom, a pyrrolidine ring, and a phenol group
Méthodes De Préparation
The synthesis of ®-4-Fluoro-2-(pyrrolidin-2-yl)phenol typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom and the phenol group. One common synthetic route involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the fluorine and phenol groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Analyse Des Réactions Chimiques
®-4-Fluoro-2-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing groups on the molecule.
Addition: This reaction can add new groups to the molecule, often using catalysts to facilitate the process
Applications De Recherche Scientifique
®-4-Fluoro-2-(pyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings .
Mécanisme D'action
The mechanism of action of ®-4-Fluoro-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring can enhance binding affinity and selectivity, leading to specific biological effects. The phenol group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar compounds to ®-4-Fluoro-2-(pyrrolidin-2-yl)phenol include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Fluorinated phenols: These compounds share the fluorine and phenol groups and may have similar chemical reactivity.
Phenol derivatives: These compounds share the phenol group and may have similar applications in chemistry and biology .
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
4-fluoro-2-[(2R)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-10(13)8(6-7)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2/t9-/m1/s1 |
Clé InChI |
PIHKPXDJNMQHGB-SECBINFHSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)O |
SMILES canonique |
C1CC(NC1)C2=C(C=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


